Methyl 2-aminothiazole-5-carboxylate

Process chemistry Tyrosine kinase inhibitor synthesis One-pot amino protection/hydrolysis

Dasatinib synthesis often suffers from low yields (14.9%) in stepwise routes. Methyl 2-aminothiazole-5-carboxylate (CAS 6633-61-0) overcomes this via a one-pot amino-protection/hydrolysis strategy, achieving a 2.8-fold overall yield improvement (41.5%). • Crystalline solid (mp 189-194 °C) simplifies intermediate isolation and purity control during scale-up. • Dual-mode reactivity supports direct aminolysis or one-pot hydrolysis/activation, enabling efficient amide library synthesis. • Supplied at ≥98% GC purity with a tight melting point specification, suitable for direct GLP toxicology batch and early GMP campaign preparation.

Molecular Formula C5H6N2O2S
Molecular Weight 158.18 g/mol
CAS No. 6633-61-0
Cat. No. B135236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-aminothiazole-5-carboxylate
CAS6633-61-0
Synonyms2-Amino-5-(methoxycarbonyl)thiazole;  2-Aminothiazole-5-carboxylic Acid Methyl Ester;  Methyl 2-Amino-5-thiazolecarboxylate;  NSC 42123; 
Molecular FormulaC5H6N2O2S
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(S1)N
InChIInChI=1S/C5H6N2O2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3,(H2,6,7)
InChIKeyUJNNCGWBDJHCEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Aminothiazole-5-Carboxylate Overview


Methyl 2-aminothiazole-5-carboxylate (CAS 6633-61-0) is a 2-aminothiazole derivative bearing a methyl ester at the 5-position of the thiazole ring . It is a white to tan crystalline solid (mp 182–194 °C) with an XLogP3 of 0.8 and slight solubility in DMSO and methanol [1]. The compound serves as a key intermediate in the synthesis of dasatinib, a marketed Bcr-Abl/Src dual kinase inhibitor for chronic myeloid leukemia, and belongs to the broader 2-aminothiazole-5-carboxylate class that has been patented extensively as a kinase inhibitor scaffold [2].

Why Analogs Cannot Replace Methyl 2-Aminothiazole-5-Carboxylate


Substituting methyl 2-aminothiazole-5-carboxylate with its ethyl ester, free carboxylic acid, or 4-carboxylate regioisomer introduces quantifiable liabilities in synthetic efficiency, physicochemical handling, and biological targeting. The methyl ester enables a one-pot amino-protection/hydrolysis strategy that is mechanistically distinct from the stepwise route required for the ethyl ester, directly affecting overall process yield [1]. The regioisomeric 4-carboxylate scaffold directs biological activity toward entirely different targets (e.g., anti-tubercular mtFabH versus kinase inhibition), demonstrating that the carboxylate position fundamentally dictates pharmacological application space [2]. The evidence below quantifies these differences.

Methyl 2-Aminothiazole-5-Carboxylate Evidence


Dasatinib Synthesis: One-Pot vs. Ethyl Ester Route

Using methyl 2-aminothiazole-5-carboxylate as the starting material, a one-pot amino-protection/hydrolysis strategy achieved a dasatinib total synthesis yield of 41.5%, representing a 2.8-fold improvement over the original 14.9% yield [1]. A separate ethyl ester-based process required a lengthier N-Boc protection, hydrolysis, acid chloride formation, amidation, and deprotection sequence, achieving 53.4% overall yield [2]. While the ethyl ester route ultimately delivers a higher absolute yield, the methyl ester strategy reduces step count through one-pot operation, directly lowering labor, solvent, and intermediate isolation costs.

Process chemistry Tyrosine kinase inhibitor synthesis One-pot amino protection/hydrolysis

Solid-State Properties: Methyl vs. Ethyl Ester

Methyl 2-aminothiazole-5-carboxylate exhibits a melting point range of 182–186 °C (some commercial specifications: 189–194 °C) , substantially higher than ethyl 2-aminothiazole-5-carboxylate at 144–148 °C (alternative supplier specification: 159–163 °C) . The higher melting point of the methyl ester correlates with stronger crystal lattice energy, which facilitates purification by recrystallization and improves solid-state stability during storage and shipping. The methyl ester is slightly soluble in DMSO and methanol, while the ethyl ester is reported as insoluble in water .

Solid-state chemistry Purification development Pre-formulation

Regioisomer Specificity: Kinase vs. Anti-Tubercular Targets

The 2-aminothiazole-5-carboxylate scaffold is the essential intermediate for dasatinib and related kinase inhibitors (targeting Bcr-Abl, Src, and p38 kinases) [1]. By contrast, the regioisomeric 2-aminothiazole-4-carboxylate scaffold has been optimized as an anti-tubercular template, with the derivative methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrating an MIC of 0.06 µg/mL (240 nM) against Mycobacterium tuberculosis H37Rv [2]. The 5-carboxylate position is structurally required for the 2-aminothiazole-5-carboxamide pharmacophore present in dasatinib; the 4-carboxylate cannot substitute in this context without loss of kinase binding affinity.

Medicinal chemistry Scaffold-based drug design Regioisomer selectivity

Commercial Purity: Methyl Ester vs. Other Analogs

Methyl 2-aminothiazole-5-carboxylate is commercially available at ≥98.0% purity by GC, with a nonaqueous titration purity of ≥96.0% and a melting point of 189.0–194.0 °C (TCI specification) . Ethyl 2-aminothiazole-5-carboxylate is supplied at >97.0% by HPLC with mp 159.0–163.0 °C . The free acid (2-aminothiazole-5-carboxylic acid) exhibits a higher melting point of 214–216 °C but requires additional synthetic manipulation (esterification or activation) before use in amide bond-forming reactions . The methyl ester's combination of high GC purity and moderate melting point makes it the most directly deployable intermediate for carboxamide synthesis without pre-activation.

Quality control Analytical chemistry Procurement specification

Methyl 2-Aminothiazole-5-Carboxylate Applications


Dasatinib Process Development

Methyl 2-aminothiazole-5-carboxylate is the preferred starting material for dasatinib process optimization when a step-economic, one-pot amino-protection/hydrolysis strategy is desired. The 2.8-fold yield improvement over the original process (41.5% vs. 14.9%) demonstrated by An Kang et al. [1] makes this compound the starting material of choice for medicinal chemistry groups and CMOs seeking to minimize operational complexity while maintaining acceptable overall yield. The methyl ester's crystalline nature (mp 189–194 °C) further facilitates intermediate isolation and purity control during scale-up campaigns .

Carboxamide Library Synthesis for Kinase Screening

The compound serves as the direct precursor for generating 2-aminothiazole-5-carboxamide libraries via amide bond formation with aromatic amines. This transformation is central to the Bristol-Myers Squibb patent family covering p38 and protein tyrosine kinase inhibitors [1]. Unlike the free carboxylic acid analog, which requires separate activation (e.g., acid chloride formation, coupling reagent), the methyl ester can be used in direct aminolysis or after quantitative hydrolysis to the acid under the one-pot conditions described in the dasatinib process . This dual-mode reactivity—direct aminolysis or one-pot hydrolysis/activation—provides synthetic flexibility not available with the ethyl ester or free acid alone.

Dual-Target Scaffold Exploration

For research programs exploring both kinase inhibition (5-carboxylate scaffold) and anti-infective activity (4-carboxylate scaffold), methyl 2-aminothiazole-5-carboxylate is the definitive 5-carboxylate building block. The regioisomeric 4-carboxylate analog cannot access the dasatinib pharmacophore, while the 5-carboxylate cannot substitute for the anti-tubercular 4-carboxylate template (MIC 0.06 µg/mL for the 5-benzyl derivative) [1]. Laboratories running parallel medicinal chemistry programs in oncology and infectious disease must procure both regioisomers separately; cross-contamination or incorrect ordering leads to wasted synthetic effort and misleading SAR data.

Quality-Controlled Procurement for GLP/GMP

The commercial availability of methyl 2-aminothiazole-5-carboxylate at ≥98.0% GC purity with a tight melting point specification (189–194 °C) and defined storage conditions (0–10 °C under inert atmosphere) makes it the most analytically well-characterized member of the 2-aminothiazole-5-carboxylate family [1]. This level of specification supports direct use in GLP toxicology batch synthesis and early GMP campaign preparation without additional in-house purification. The ethyl ester, by comparison, is supplied at a lower purity specification (>97.0% HPLC) with a broader melting range , which may necessitate re-purification for regulated work.

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